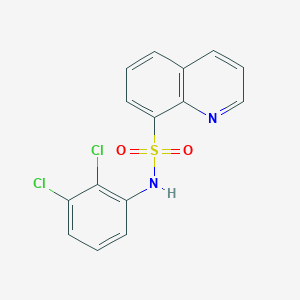
N-(2,3-dichlorophenyl)quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline-8-sulfonamides, including “N-(2,3-dichlorophenyl)quinoline-8-sulfonamide”, involves the use of molecular docking and molecular dynamics techniques . The compounds are synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The introduction of the 1,2,3-triazole system, a commonly used amide bioisoster in medicinal chemistry, may result in better stabilization of the ligand–receptor .Molecular Structure Analysis
The molecular structure of “N-(2,3-dichlorophenyl)quinoline-8-sulfonamide” has been studied using density functional theory (DFT) calculations . The most stable structure is obtained in the gas phase, with a high energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), indicating high-charge mobility in the compound .Chemical Reactions Analysis
The chemical reactions involving quinolines, including “N-(2,3-dichlorophenyl)quinoline-8-sulfonamide”, have been summarized . These reactions involve α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .科学的研究の応用
Pro-Apoptotic Effects in Cancer Research
Compounds bearing sulfonamide fragments, including N-(quinolin-8-yl) derivatives, have been synthesized and evaluated for their anti-cancer activity. These compounds demonstrated significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes in various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015).
Molecular Docking Studies for Cancer Inhibition
Synthetic quinoline derivatives, including sulfonamide compounds, have been evaluated as new potential cancer inhibitors through molecular docking studies. These investigations help in understanding the molecular interactions and the mechanism of action of such compounds against cancerous cells (Kamaraj et al., 2021).
Antibacterial Activity
Novel quinoxaline sulfonamides synthesized through green chemistry approaches have shown promising antibacterial activities against various bacterial strains, including Staphylococcus spp. and Escherichia coli. This highlights the potential of such compounds in developing new antibiotics (Alavi et al., 2017).
Trace Analysis in Environmental Studies
Quinoline sulfonamides have been utilized in the development of analytical methods for the trace analysis of antibiotics in chlorinated drinking water. Such methodologies are crucial for monitoring environmental pollution and ensuring water safety (Ye et al., 2007).
Synthesis of Quinolines
Sulfonamide derivatives have been used as catalysts in the synthesis of quinoline derivatives, which are significant in medicinal chemistry due to their biological activities. These methodologies offer efficient and environmentally friendly routes for the synthesis of quinolines (Maleki et al., 2015).
作用機序
“N-(2,3-dichlorophenyl)quinoline-8-sulfonamide” has been identified as a potent modulator of the muscle isoform 2 of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . The compound reduces the intracellular pyruvate level in A549 lung cancer cells, impacting cancer cell viability and cell-cycle phase distribution .
将来の方向性
特性
IUPAC Name |
N-(2,3-dichlorophenyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-6-2-7-12(14(11)17)19-22(20,21)13-8-1-4-10-5-3-9-18-15(10)13/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYLZEIYUSDDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)quinoline-8-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2726080.png)
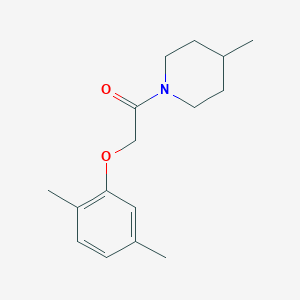
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2726085.png)

![Ethyl 5-[1-[[(E)-2-cyano-3-ethoxyprop-2-enoyl]amino]-3-methylbutyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2726091.png)
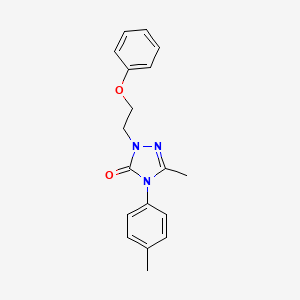
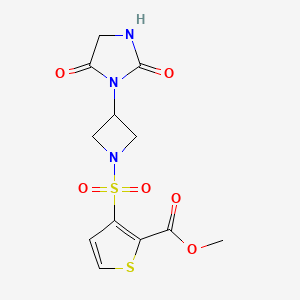
![N-(5-chloro-2-methoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2726097.png)
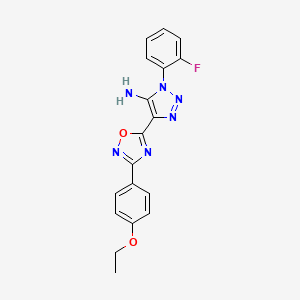

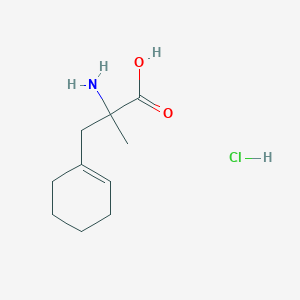
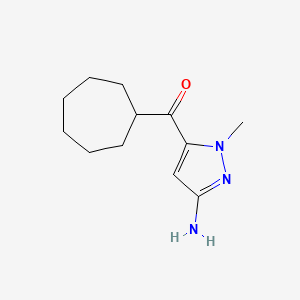
![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2726102.png)
